molecular formula C8H12F3NO B6220270 N,N-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxamide CAS No. 2758000-06-3

N,N-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxamide

Cat. No.: B6220270
CAS No.: 2758000-06-3
M. Wt: 195.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxamide is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which is further substituted with a carboxamide group and two methyl groups

Synthetic Routes and Reaction Conditions:

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst.

  • Cycloaddition Reactions: Cyclobutane rings can be synthesized through [2+2] cycloaddition reactions involving alkenes and ketenes.

  • Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid with ammonia or an amine under dehydration conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often involving nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, H2, Pd/C catalyst.

  • Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Trifluoromethylated derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: It is used in the production of specialty chemicals and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability, leading to more effective drugs.

Comparison with Similar Compounds

  • N,N-Dimethyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

  • N,N-Dimethyl-2-(trifluoromethyl)cyclopentane-1-carboxamide

  • N,N-Dimethyl-2-(trifluoromethyl)butane-1-carboxamide

Uniqueness: N,N-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane and cyclopentane counterparts. The presence of the trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

CAS No.

2758000-06-3

Molecular Formula

C8H12F3NO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.